REACTION_CXSMILES
|
[NH3:1].[CH3:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[C:11](=[O:12])[C:9](=[O:10])[C:8]=1OCCCC>CCOCC>[NH2:1][C:8]1[C:9](=[O:10])[C:11](=[O:12])[C:7]=1[O:6][CH2:5][CH2:4][CH2:3][CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
CCCCOC1=C(C(=O)C1=O)OCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round-bottomed flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Precipitation of product
|
Type
|
FILTRATION
|
Details
|
the ether solution was filtered
|
Type
|
WASH
|
Details
|
The solid residue was washed with ether
|
Type
|
WAIT
|
Details
|
to stand at room temperature for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to have been precipitated
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C1=O)=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |